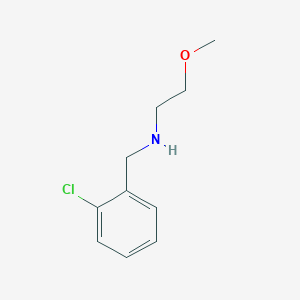

N-(2-chlorobenzyl)-2-methoxyethanamine

Description

Contextualization within Amine and Ether Chemistry

As a secondary amine, N-(2-chlorobenzyl)-2-methoxyethanamine is a derivative of ammonia (B1221849) where two hydrogen atoms are replaced by organic substituents: a 2-chlorobenzyl group and a 2-methoxyethyl group. The nitrogen atom in the amine is nucleophilic due to the lone pair of electrons, a characteristic that governs much of its reactivity. Secondary amines are known to participate in a variety of chemical transformations, including alkylation, acylation, and reactions with carbonyl compounds. nist.govchemicalbook.com

The presence of the ether functional group, specifically a methoxyethyl group, also contributes to the compound's chemical persona. Ethers are generally considered to be relatively unreactive, which makes them excellent solvents in many chemical reactions. britannica.com However, the carbon-oxygen bonds can be cleaved under harsh acidic conditions. britannica.com The ether moiety in this compound can influence the molecule's polarity, solubility, and its potential to form hydrogen bonds with proton donors. britannica.com

Overview of Structural Features and Functional Groups

The molecular structure of this compound is characterized by a central nitrogen atom bonded to a 2-chlorobenzyl group and a 2-methoxyethyl group.

Key Structural Features:

Secondary Amine: The -NH- group is a secondary amine, which is a key site for chemical reactions.

2-Chlorobenzyl Group: This aromatic group consists of a benzene (B151609) ring substituted with a chlorine atom at the ortho position and a methylene (B1212753) (-CH2-) bridge connected to the amine nitrogen. The chlorine atom is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the reactivity of the benzylic position.

2-Methoxyethyl Group: This aliphatic chain contains an ether linkage. The methoxy (B1213986) group (-OCH3) can affect the compound's solubility and conformational flexibility.

| Property | Value |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

Note: Data for the free base form.

Rationale for Academic Investigation in Synthetic and Computational Chemistry

The academic interest in this compound and related substituted benzylamines stems from several key areas in chemical research.

In synthetic chemistry , compounds with benzylamine (B48309) scaffolds are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. nih.govnih.govnih.gov The ability to modify the substituents on both the aromatic ring and the nitrogen atom allows for the creation of diverse molecular libraries for drug discovery programs. The 2-chloro substitution, in particular, can be a key feature for modulating the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets.

From a computational chemistry perspective, molecules like this compound serve as interesting models for theoretical studies. Computational methods can be employed to investigate the compound's conformational preferences, electronic structure, and potential interactions with biological macromolecules. nih.gov Understanding how the interplay of the different functional groups affects the molecule's shape and electronic properties can provide valuable insights for the rational design of new compounds with specific desired characteristics. The study of substituted benzylamine derivatives helps in building predictive models for their biological activity and selectivity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-4-2-3-5-10(9)11/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUIQDROWOFXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397238 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-40-5 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of N 2 Chlorobenzyl 2 Methoxyethanamine

Reactivity Profile of the Secondary Amine Functionality

The secondary amine group is a central feature of N-(2-chlorobenzyl)-2-methoxyethanamine's reactivity, primarily due to the lone pair of electrons on the nitrogen atom.

The nitrogen atom in the secondary amine functionality possesses an unshared pair of electrons, rendering it a nucleophile. ncert.nic.in This nucleophilicity allows it to react with electrophiles, such as alkyl halides, in a process known as N-alkylation. wikipedia.orgmsu.edu Secondary amines are generally more nucleophilic than primary amines, a trend that suggests this compound would be more reactive in such reactions than its primary amine analogue. masterorganicchemistry.com

The reaction with an alkyl halide (R-X) would proceed via a nucleophilic aliphatic substitution mechanism, likely SN2 for primary or secondary alkyl halides, to form a tertiary amine. wikipedia.orgmsu.edu Further reaction with an excess of the alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org However, the formation of tertiary amines from secondary amines is often efficient, and overalkylation to the quaternary salt may require more forcing conditions. masterorganicchemistry.com

Table 1: General Alkylation Reactions of Secondary Amines

| Reactant | Product | Reaction Type |

|---|---|---|

| Secondary Amine + Alkyl Halide | Tertiary Amine | N-Alkylation (SN2) |

This table illustrates the general reaction pathways for the alkylation of a secondary amine, applicable to this compound.

The lone pair of electrons on the nitrogen atom also confers basic properties to the secondary amine. ncert.nic.inbyjus.com In the presence of an acid, the amine can accept a proton (H⁺) to form a substituted ammonium salt. youtube.comyoutube.com This is a typical acid-base reaction where the amine acts as a Brønsted-Lowry base.

The reaction with a strong acid, such as hydrochloric acid (HCl), would result in the formation of N-(2-chlorobenzyl)-2-methoxyethanaminium chloride. youtube.com This salt formation significantly increases the water solubility of the molecule, a property often exploited in the pharmaceutical industry. youtube.com The equilibrium of this reaction with a strong acid heavily favors the formation of the salt. youtube.comoup.com The parent amine can be regenerated from its salt by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). ncert.nic.in

Reactivity of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl group consists of a benzene (B151609) ring substituted with a chlorine atom and a methylene (B1212753) group attached to the amine. The reactivity of this aromatic ring is influenced by both substituents.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. wikipedia.org Generally, aryl halides are unreactive towards nucleophilic substitution unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgnih.gov

In this compound, the benzylamine (B48309) substituent is an activating group, and the chloro substituent is a deactivating group. Neither is a strong electron-withdrawing group like a nitro group (NO₂). youtube.com Therefore, the benzene ring is not sufficiently activated for the SNAr mechanism to occur under typical conditions. wikipedia.orgmasterorganicchemistry.com Reaction would likely require harsh conditions and may proceed through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, which is favored by strong bases. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commsu.edu The rate and position of this substitution are directed by the existing substituents on the ring. uci.edu

In this compound, the ring is substituted with:

A Chloro Group (-Cl): This is an ortho-, para-directing but deactivating group. It withdraws electron density inductively, making the ring less reactive than benzene, but directs incoming electrophiles to the positions ortho and para to itself. uci.edu

An Alkylbenzylamine Group (-CH₂-NH-R): This group is ortho-, para-directing and activating. The alkyl group is electron-donating, and the nitrogen's lone pair can participate in resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. msu.edu

The combined effect of these two groups will direct incoming electrophiles. The activating effect of the alkylbenzylamine group will likely dominate the deactivating effect of the chlorine. The positions for substitution will be those that are ortho and para to the activating group and are not sterically hindered.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -Cl | Halogen | Deactivating | Ortho, Para |

This table summarizes the directing effects of the substituents on the aromatic ring of this compound.

Reactivity of the Methoxyethyl Ether Linkage

Ethers are generally considered to be chemically inert, which is why they are often used as solvents. libretexts.org However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically in the presence of strong acids. libretexts.orgwikipedia.org

The methoxyethyl ether linkage in this compound can undergo acidic cleavage with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. wikipedia.org

The cleavage can proceed via either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen. wikipedia.org In the case of the methoxyethyl group, both carbons are primary or secondary, suggesting an SN2 mechanism is likely. libretexts.org The nucleophile (I⁻ or Br⁻) would attack the less sterically hindered carbon. This would likely result in the formation of 2-bromoethanol (B42945) (or 2-iodoethanol) and N-(2-chlorobenzyl)methanol, or further reaction products depending on the conditions.

Susceptibility to Ether Cleavage under Specific Conditions

The ether linkage within the 2-methoxyethyl group of this compound is one of its primary sites of chemical reactivity, particularly under strongly acidic conditions. masterorganicchemistry.comorganic-chemistry.org Ether cleavage is a well-documented acid-catalyzed nucleophilic substitution reaction. longdom.org

The process is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), forming an oxonium ion intermediate. This protonation converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org Following this activation step, a nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms.

For a primary ether like the one in this compound, the cleavage reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlongdom.org The nucleophilic halide ion will preferentially attack the less sterically hindered carbon atom. libretexts.org In this case, the attack would occur on the methyl carbon of the methoxy group.

The resulting transformation pathway leads to the cleavage of the C-O bond, yielding two primary products: an alcohol, N-(2-chlorobenzyl)ethanolamine, and a methyl halide (e.g., methyl iodide or methyl bromide). If an excess of the strong acid is used, the newly formed alcohol can potentially undergo a subsequent substitution reaction to form the corresponding alkyl halide. libretexts.org

| Condition | Mechanism | Primary Products | Notes |

|---|---|---|---|

| Strong Acid (e.g., HI, HBr) | SN2 Nucleophilic Substitution | N-(2-chlorobenzyl)ethanolamine and Methyl Halide | Reaction is initiated by protonation of the ether oxygen. masterorganicchemistry.com |

Chemical Stability and Decomposition Pathways in Non-Biological Media

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those used in accelerated stability testing. ekb.egdphen1.com The potential decomposition pathways for this compound in non-biological media can be inferred from the reactivity of its functional groups under various stress conditions, including hydrolysis, oxidation, and thermal stress.

Hydrolytic Degradation:

Acidic Conditions: As discussed in the previous section, the primary site of hydrolytic instability under acidic conditions is the ether linkage, leading to cleavage. The N-benzyl bond is generally more stable under these conditions but could be susceptible to cleavage under harsh conditions of high acid concentration and temperature.

Alkaline Conditions: The molecule lacks functional groups that are typically susceptible to base-catalyzed hydrolysis, such as esters or amides. Therefore, this compound is expected to exhibit significant stability in alkaline environments.

Oxidative Degradation: The secondary amine and the benzylic carbon are potential sites for oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide) could lead to several degradation products.

N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form the corresponding N-oxide.

C-N Bond Cleavage: Oxidative cleavage of the bond between the benzylic carbon and the nitrogen is a plausible degradation pathway. This would likely yield 2-chlorobenzaldehyde (B119727) and 2-methoxyethanamine as primary degradation products. The oxidation of benzylamines is a known transformation pathway. researchgate.net

Thermal and Photolytic Degradation:

Thermal Stress: In the absence of specific experimental data, it is anticipated that significant thermal stress (high temperatures) would lead to the cleavage of the weakest chemical bonds in the molecule. The C-N and C-O bonds are likely candidates for thermal scission, leading to a complex mixture of decomposition products.

Photolytic Stress: Aromatic compounds containing chloro-substituents can be sensitive to degradation upon exposure to light, particularly UV radiation. Photodegradation could potentially involve the cleavage of the C-Cl bond or the N-benzyl bond, leading to radical-mediated decomposition pathways.

The following table summarizes the expected stability and potential decomposition pathways under various stress conditions.

| Stress Condition | Expected Stability/Reactivity | Potential Degradation Products |

|---|---|---|

| Acid Hydrolysis | Susceptible | N-(2-chlorobenzyl)ethanolamine, Methyl Halide |

| Alkaline Hydrolysis | Likely Stable | No significant degradation expected. |

| Oxidation (e.g., H₂O₂) | Susceptible | 2-chlorobenzaldehyde, 2-methoxyethanamine, N-oxide derivative |

| Thermal | Requires experimental evaluation | Products of C-N and C-O bond cleavage. |

| Photolysis (UV Light) | Potentially Unstable | Products of C-Cl and C-N bond cleavage. |

Structural Elucidation and Spectroscopic Characterization of N 2 Chlorobenzyl 2 Methoxyethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-(2-chlorobenzyl)-2-methoxyethanamine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 2-chlorobenzyl group typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. Their splitting patterns (e.g., doublets, triplets) are dictated by their coupling with adjacent protons on the ring.

The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-Ar) are expected to produce a singlet at approximately δ 3.8 ppm. The protons of the methoxyethyl group will give rise to three distinct signals: a triplet for the methylene group attached to the nitrogen (-NH-CH₂-), another triplet for the methylene group adjacent to the methoxy (B1213986) group (-CH₂-O-), and a singlet for the methoxy methyl protons (-O-CH₃). A broad singlet, characteristic of the secondary amine proton (-NH-), is also anticipated, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet | 4H |

| Ar-CH₂-N | ~ 3.8 | Singlet | 2H |

| N-CH₂-CH₂ | ~ 2.8 | Triplet | 2H |

| CH₂-O-CH₃ | ~ 3.5 | Triplet | 2H |

| O-CH₃ | ~ 3.3 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the 2-chlorobenzyl group are expected to show six distinct signals in the δ 120-140 ppm range. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield due to the electronegativity of chlorine.

The aliphatic carbons will appear in the upfield region of the spectrum. The benzylic carbon (-CH₂-Ar) is anticipated around δ 54 ppm. The carbons of the methoxyethyl chain are expected at approximately δ 50 ppm (N-CH₂), δ 72 ppm (CH₂-O), and δ 59 ppm (O-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic C-Cl | ~ 134 |

| Quaternary Aromatic C-CH₂ | ~ 138 |

| Aromatic CH | 127 - 130 |

| Ar-CH₂-N | ~ 54 |

| N-CH₂-CH₂ | ~ 50 |

| CH₂-O-CH₃ | ~ 72 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. It would also confirm the connectivity within the ethyl chain by showing a cross-peak between the -N-CH₂- and -CH₂-O- protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~54 ppm, confirming the Ar-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is invaluable for piecing together the molecular fragments. Key correlations would be expected between the benzylic protons (Ar-CH₂) and the aromatic carbons, and between the methoxy protons (-O-CH₃) and the adjacent methylene carbon (-CH₂-O-).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A moderate and broad absorption band around 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring are typically observed as a group of bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene and methyl groups will appear in the 2800-3000 cm⁻¹ region.

The spectrum would also feature a C-O-C stretching vibration from the ether linkage, which is expected to be a strong band around 1100 cm⁻¹. The C-N stretching of the amine can be found in the 1250-1020 cm⁻¹ region. Finally, the C-Cl stretching vibration from the chlorobenzyl group is anticipated in the fingerprint region, typically around 750 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Moderate, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| C-O-C Stretch (Ether) | ~ 1100 | Strong |

| C-N Stretch | 1020 - 1250 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₄ClNO).

The fragmentation pattern is also predictable. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage), which would lead to the formation of a stable chlorotropylium ion or a related benzylic cation at m/z 125. Another likely fragmentation would involve the loss of the methoxyethyl group, also yielding the m/z 125 fragment. Cleavage within the methoxyethyl chain could produce fragments corresponding to the loss of CH₃O• or CH₂OCH₃.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 199/201 | [M]⁺ (Molecular Ion) |

| 125/127 | [C₇H₆Cl]⁺ |

| 74 | [C₄H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

Note: The presence of chlorine will result in isotopic peaks (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound has been found in a comprehensive review of scientific literature. Therefore, a specific analysis of its electronic transitions, including absorption maxima (λmax) and molar absorptivity (ε), cannot be provided at this time.

In principle, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands arising from electronic transitions within the substituted benzene ring. Aromatic systems typically display π → π* transitions. The presence of the chlorine atom and the alkylamine substituent on the benzene ring would likely influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen and oxygen atoms could potentially lead to n → σ* or n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* transitions of the aromatic ring. Without experimental data, any further discussion remains speculative.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a definitive determination of its solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles, is not possible. The following subsections are therefore discussed in general terms of what could be expected, based on the analysis of structurally related compounds.

Analysis of Intermolecular Interactions within the Crystal Lattice

Computational and Theoretical Investigations of this compound: A Search for Published Studies

A thorough search for dedicated computational and theoretical chemistry investigations on the specific compound this compound has yielded no publicly available research studies. Consequently, detailed findings regarding its molecular geometry, electronic properties, and spectroscopic characteristics derived from theoretical calculations could not be located in the scientific literature.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to predict molecular characteristics. These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (conformers).

Frontier Molecular Orbital Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity. The energy gap between these orbitals is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating electron delocalization, hybridization, and the nature of chemical bonds within the molecule.

Vibrational Frequency Analysis: Calculating theoretical infrared (IR) spectra to aid in the interpretation of experimental data.

Spectroscopic Property Predictions: Simulating Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra to complement experimental characterization.

While the principles of these computational methods are well-established, their application to generate specific data for this compound has not been reported in the accessible literature. Therefore, the creation of data tables and a detailed discussion of its theoretical chemistry, as outlined in the requested sections, is not possible at this time. Further research would be required to perform these calculations and publish the findings.

Computational and Theoretical Chemistry Investigations of N 2 Chlorobenzyl 2 Methoxyethanamine

Computational Prediction of Reaction Mechanisms and Transition States

The elucidation of chemical reaction mechanisms is fundamental to understanding the synthesis, metabolic fate, and potential reactivity of a molecule like N-(2-chlorobenzyl)-2-methoxyethanamine. While specific experimental studies on this compound's reaction pathways are not extensively documented in public literature, computational chemistry provides powerful tools to predict these processes in silico.

Density Functional Theory (DFT) is a predominant quantum mechanical method used for this purpose. nih.govnih.gov DFT calculations allow researchers to model the electronic structure of molecules and map the potential energy surface of a reaction. This process involves identifying the lowest energy forms of reactants and products, as well as the high-energy transition states that connect them.

A typical computational workflow to predict a reaction mechanism for this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactant(s), potential intermediates, and product(s) are optimized to find their most stable conformations (lowest energy state).

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state (TS) for a specific reaction step. This structure is critical as its energy determines the activation barrier.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Activation Energy Calculation: The difference in free energy between the transition state and the reactants (ΔG‡) is calculated. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. chemspider.com

For this compound, this methodology could be applied to predict several plausible metabolic reactions, which are common pathways for xenobiotics in biological systems. These include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the chlorobenzyl ring. DFT could predict the most likely position of hydroxylation by comparing the activation energies for attacks at different carbons on the aromatic ring.

N-Dealkylation: The cleavage of the bond between the nitrogen and the 2-chlorobenzyl group.

O-Demethylation: The removal of the methyl group from the methoxyethyl moiety.

By systematically calculating the activation energies for each potential pathway, computational chemists can predict the most favorable reaction mechanism and identify the most likely metabolites or degradation products of this compound without the need for initial laboratory experiments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Descriptors from a Theoretical Chemistry Perspective

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical characteristics. The following sections detail key QSAR descriptors calculated for this compound from a theoretical standpoint.

The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. It is a crucial parameter in medicinal chemistry for predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

TPSA is calculated by summing the surface contributions of individual polar atoms. For this compound, the atoms contributing to its TPSA are the nitrogen atom and the oxygen atom.

| Contributing Polar Atoms | Count in Molecule |

|---|---|

| Nitrogen | 1 |

| Oxygen | 1 |

The specific calculated TPSA value for this compound is not consistently reported across major public chemical databases. The value would be derived from established fragment contribution methods based on the presence of the secondary amine and ether functional groups.

Lipophilicity is a critical physicochemical property that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified by the partition coefficient (P), expressed in its logarithmic form, Log P. This value represents the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in a polar solvent (like water).

Several computational methods exist to estimate Log P, each using a different algorithm. These include:

Log P: A general term for the logarithm of the partition coefficient.

XLOGP3: An atomistic method that calculates Log P based on the contributions of individual atoms and correction factors for intramolecular interactions.

MLOGP: A method based on topological descriptors derived from the molecular graph.

Higher Log P values indicate greater lipophilicity. The calculated lipophilicity descriptors for this compound provide insight into its likely behavior in biological systems.

| Descriptor | Definition | Calculated Value | Source |

|---|---|---|---|

| Log P | Octanol-Water Partition Coefficient | 2.25 | nih.gov |

| XLOGP3 | Computationally Predicted Log P (Atom-based) | Not Available | - |

| MLOGP | Computationally Predicted Log P (Topology-based) | Not Available | - |

Note: Values for XLOGP3 and MLOGP are not available in readily accessible public databases for this specific compound.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is typically defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. High molecular flexibility (a high number of rotatable bonds) can negatively impact bioavailability, as the molecule must adopt a specific conformation to bind to its target, which is entropically unfavorable.

| Descriptor | Definition | Count | Source |

|---|---|---|---|

| Rotatable Bonds | Number of single bonds that allow free rotation. | 5 | nih.gov |

The five rotatable bonds in this compound are:

The C-C bond between the aromatic ring and the benzylic carbon.

The C-N bond between the benzylic carbon and the nitrogen.

The N-C bond between the nitrogen and the adjacent ethyl carbon.

The C-C bond within the methoxyethyl group.

The C-O bond between the ethyl carbon and the methoxy (B1213986) oxygen.

Applications of N 2 Chlorobenzyl 2 Methoxyethanamine in Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, molecules like N-(2-chlorobenzyl)-2-methoxyethanamine, which possess a secondary amine functional group, are valuable as nucleophiles. The nitrogen atom's lone pair of electrons allows it to react with various electrophiles, forming new carbon-nitrogen bonds. This reactivity is fundamental to constructing more complex molecular frameworks.

The structure of this compound offers several points for chemical modification:

Secondary Amine: Can be acylated, alkylated, or used in condensation reactions.

2-Chlorobenzyl Group: The chlorine atom on the aromatic ring can potentially participate in cross-coupling reactions or nucleophilic aromatic substitution, although this is generally less facile than reactions at the amine center.

Methoxyethyl Group: Provides steric bulk and influences the compound's solubility and electronic properties.

These features make it a potential building block for introducing a specific substituted benzylamine (B48309) moiety into a target molecule. Organic building blocks are essential for the modular assembly of complex structures, including supramolecular complexes and pharmacologically active compounds. growingscience.comnih.gov

Incorporation into Complex Molecular Architectures

The incorporation of this compound into larger, more complex molecules would typically proceed through reactions involving its secondary amine group. For instance, it could be used in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. The amine would serve as a key nucleophilic component in such reactions.

Utility in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The synthesis of nitrogen-containing heterocycles often relies on the reactivity of amines.

Pyrazole (B372694) synthesis typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.commdpi.com A secondary amine like this compound is not a direct precursor for the pyrazole ring itself, which requires a hydrazine (N-N bond) moiety.

However, it could be incorporated as a substituent onto a pre-formed pyrazole ring. For example, a pyrazole with a suitable leaving group could undergo nucleophilic substitution with this compound to yield an N-substituted pyrazole derivative. Alternatively, a pyrazole-containing aldehyde or ketone could undergo reductive amination with this amine.

Table 1: General Methods for Pyrazole Synthesis

| Method | Reactants | Product Type |

|---|---|---|

| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Substituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Alkyne/Alkene + Nitrile Imine | Pyrazole/Pyrazoline |

The most common method for pyrimidine (B1678525) synthesis is the reaction of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg A secondary amine is not a direct component for constructing the core pyrimidine ring in this classical approach.

Nevertheless, this compound could be introduced as a substituent. For instance, a chloropyrimidine, a common intermediate, can react with the secondary amine via nucleophilic aromatic substitution to form an aminopyrimidine derivative. This is a widely used strategy to functionalize the pyrimidine scaffold and explore structure-activity relationships in medicinal chemistry. nih.gov

Table 2: Common Strategies for Pyrimidine Synthesis

| Method | Key Reactants | Description |

|---|---|---|

| Principal Synthesis | 1,3-Dicarbonyl + Amidine/Urea | Condensation reaction forming the six-membered ring. bu.edu.eg |

| Multi-component Reactions | e.g., Amidine + Alcohol + Alcohol | Catalyzed coupling to build the pyrimidine core. organic-chemistry.org |

Tetrazoles are often synthesized via the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.govorganic-chemistry.org Secondary amines like this compound can be precursors in certain multi-component reactions that yield tetrazoles. For instance, in the Ugi-tetrazole four-component reaction (UT-4CR), an aldehyde, an amine, an isocyanide, and an azide source react to form a 1,5-disubstituted tetrazole. nih.gov In this context, this compound could serve as the amine component.

Another route involves the reaction of secondary amines with cyanogen (B1215507) azide to directly provide tetrazole derivatives. researchgate.net This method offers a direct pathway to functionalized tetrazoles, where the substituents on the amine are incorporated into the final product.

Table 3: Selected Synthetic Routes to Tetrazoles

| Method | Key Reactants | Role of Secondary Amine |

|---|---|---|

| Ugi-Tetrazole Reaction | Aldehyde, Amine, Isocyanide, Azide | Serves as the amine component. nih.gov |

| Reaction with Cyanogen Azide | Secondary Amine + Cyanogen Azide | Direct reactant to form the tetrazole ring. researchgate.net |

Analytical Methodologies for Characterization and Purity Assessment of N 2 Chlorobenzyl 2 Methoxyethanamine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating N-(2-chlorobenzyl)-2-methoxyethanamine from a complex mixture, such as a crude reaction product or a final formulated substance. These techniques are essential for quantifying the compound's purity and detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is typically suitable for this analysis. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, and separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

The method's parameters, such as the column type, mobile phase composition, and detector wavelength, must be optimized to achieve adequate resolution between the main peak and any impurity peaks. UV detection is commonly used, leveraging the aromatic ring in the molecule's structure. For quantitative analysis, a calibration curve is generated using certified reference standards to ensure accuracy and precision. nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic or phosphoric acid) sielc.com |

| Gradient | Isocratic or Gradient elution, optimized for separation |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210-270 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. chromatographyonline.com this compound possesses sufficient volatility for GC analysis. The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

For amines, chromatographic peak shape can sometimes be poor due to interaction with active sites on the column. Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can be employed to create a less polar and more volatile derivative, improving chromatographic performance and sensitivity. nih.gov The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. umich.edu

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temp. | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| Scan Range | 40-500 m/z |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the components to the stationary phase. The resulting spots are visualized under UV light or by staining. The retention factor (Rf) value is calculated to characterize the components.

Table 3: Typical TLC System for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Ethyl acetate/Hexane mixture with a small percentage of triethylamine (B128534) |

| Visualization | UV lamp (254 nm) and/or staining with ninhydrin (B49086) or potassium permanganate (B83412) |

Spectroscopic Methods for Identification and Impurity Profiling in Synthetic Batches

While chromatography separates components, spectroscopy is essential for elucidating their structures. For a synthetic compound like this compound, spectroscopic methods confirm the identity of the final product and are critical for identifying unknown byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and impurity identification. nih.gov

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule.

Two-dimensional (2D) NMR techniques can be used to establish the complete connectivity of the molecule. nih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its structure through fragmentation analysis. nih.gov For this compound, electron impact (EI) ionization would likely lead to characteristic fragments. Analysis of related N-benzyl derivatives suggests that key fragments would arise from the cleavage of the benzylic C-N bond and the bonds adjacent to the ether oxygen and nitrogen atoms. nih.gov

By using these techniques to analyze a synthetic batch, one can identify impurities such as:

Unreacted starting materials (e.g., 2-chlorobenzylamine (B130927) or 2-methoxyethylamine).

Byproducts from side reactions.

Degradation products.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Data Points |

|---|---|

| ¹H NMR | Signals for aromatic protons, benzylic CH₂, methoxy (B1213986) CH₃, and two sets of ethylamine (B1201723) CH₂ protons. |

| ¹³C NMR | Distinct signals for aromatic carbons, benzylic carbon, methoxy carbon, and ethylamine carbons. |

| MS (EI) | Molecular ion peak [M]⁺; key fragments corresponding to the 2-chlorobenzyl cation and fragments from the 2-methoxyethanamine moiety. |

Table 5: Potential Synthesis Impurities and Their Identification

| Potential Impurity | Identification Method | Differentiating Feature |

|---|---|---|

| 2-chlorobenzylamine | GC-MS, HPLC | Different retention time; distinct mass spectrum. |

| 2-methoxyethylamine (B85606) | GC-MS, HPLC | Different retention time; distinct mass spectrum. |

Conclusion and Future Research Directions

Summary of Current Academic Understanding Regarding N-(2-chlorobenzyl)-2-methoxyethanamine

General synthetic principles suggest that this compound could be prepared through standard organic chemistry reactions. For instance, the synthesis of analogous N-benzyl amines often involves the reaction of a benzyl (B1604629) halide with an appropriate amine. google.comprepchem.comprepchem.com In the case of this compound, this would likely involve the reaction of 2-chlorobenzyl chloride with 2-methoxyethanamine. However, specific reaction conditions, yields, and purification methods for this particular compound are not documented in peer-reviewed literature.

Identification of Emerging Research Avenues

Given the nascent stage of research, numerous avenues remain to be explored. A foundational area for future investigation would be the development and optimization of a reliable synthetic route to produce this compound in high yield and purity. Following this, a comprehensive characterization of its physicochemical properties would be essential. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Furthermore, the biological activity of this compound is entirely unexplored. Screening this compound for potential pharmacological effects could be a fruitful area of research. The presence of the 2-chlorobenzyl moiety, a common feature in various biologically active molecules, might suggest potential interactions with biological targets. biosynth.comresearchgate.net For example, related N-(2-chlorobenzyl) derivatives have been investigated for a range of activities, although this does not directly imply similar effects for the compound .

Potential for Further Innovation in Synthetic Methodologies and Computational Studies

Innovation in the synthesis of this compound could come from the application of modern synthetic techniques such as flow chemistry or microwave-assisted synthesis to potentially improve reaction times and yields. Furthermore, the development of a catalytic method for its synthesis would represent a significant advancement over classical stoichiometric approaches.

Computational studies offer another promising frontier. Density Functional Theory (DFT) calculations could be employed to predict the compound's molecular geometry, electronic properties, and spectroscopic signatures. Molecular docking studies could be used to screen for potential interactions with a wide array of biological targets, thereby guiding future experimental research into its possible pharmacological applications. Such in silico approaches could provide valuable insights and help to prioritize experimental investigations, making the exploration of this scientifically uncharted compound more efficient.

Q & A

Basic: What are the common synthetic routes for N-(2-chlorobenzyl)-2-methoxyethanamine, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 2-chlorobenzyl chloride with 2-methoxyethanamine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions (e.g., K₂CO₃ or triethylamine) . Key parameters to optimize include:

- Temperature: 60–80°C for 12–24 hours to ensure complete substitution.

- Solvent purity: Anhydrous conditions minimize side reactions.

- Work-up: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Analytical validation using (e.g., δ 2.63–2.77 ppm for CH₂ groups) and mass spectrometry ensures structural fidelity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions (e.g., aromatic protons at δ 7.08–7.58 ppm for chlorobenzyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 234.17) .

- HPLC/GC: Purity assessment (>95%) with UV detection at 254 nm or flame ionization .

Advanced: How does this compound interact with serotonin receptors, and what experimental models are suitable for studying its bioactivity?

Answer:

Structural analogs (e.g., 24H-NBCl) act as 5-HT₂A receptor agonists, as shown in zebrafish neurochemical assays . Methodological steps include:

- In vitro binding assays: Radioligand displacement using -ketanserin in HEK293 cells expressing human 5-HT₂A receptors.

- In vivo models: Zebrafish behavioral tests (e.g., locomotor activity modulation) coupled with LC-MS/MS to quantify brain neurotransmitter levels (dopamine, serotonin) .

- Structure-activity relationship (SAR): Modify methoxy or chlorobenzyl groups to assess binding affinity trends .

Advanced: How can Design of Experiment (DoE) optimize the scalable synthesis of this compound?

Answer:

DoE is critical for process optimization in flow chemistry. Key factors include:

- Variables: Temperature, residence time, reagent stoichiometry.

- Response surface methodology (RSM): Maximize yield while minimizing impurities.

- Case study: A benzimidazolone analog was synthesized in flow with 85% yield by optimizing CDI-mediated cyclocarbonylation at 100°C and 2 mL/min flow rate .

Statistical tools (e.g., JMP, Minitab) model interactions between variables, enabling robust scale-up to multigram quantities .

Advanced: What metabolic pathways are predicted for this compound, and how can metabolites be detected?

Answer:

Based on structurally related phenethylamines, potential metabolic routes include:

- O-Demethylation: Cytochrome P450 (CYP2D6/3A4)-mediated cleavage of the methoxy group.

- N-Dealkylation: Formation of 2-methoxyethanamine and chlorobenzyl fragments.

Detection methods: - GC-MS: Derivatize metabolites (e.g., BSTFA for silylation) to enhance volatility.

- LC-HRMS: Identify phase II metabolites (glucuronides) with mass accuracy <5 ppm .

Advanced: How can computational modeling predict the pharmacokinetics and toxicity of this compound?

Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to 5-HT₂A receptors (PDB ID: 6WGT). Focus on interactions with Ser239 and Asp155 residues .

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for reactivity hotspots .

- ADMET prediction: Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., hERG inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.